molecular formula C20H21NO2 B11399330 N-(3-methylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

N-(3-methylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11399330
M. Wt: 307.4 g/mol
InChI Key: ZZXVLTYQUYOTBT-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide: is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system substituted with a 3-methylphenyl group and an acetamide moiety

Properties

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

IUPAC Name

N-(3-methylphenyl)-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C20H21NO2/c1-13(2)15-7-8-19-18(10-15)16(12-23-19)11-20(22)21-17-6-4-5-14(3)9-17/h4-10,12-13H,11H2,1-3H3,(H,21,22)

InChI Key

ZZXVLTYQUYOTBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2=COC3=C2C=C(C=C3)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the 3-methylphenyl Group: The 3-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-methylbenzene and a suitable catalyst such as aluminum chloride.

    Acetamide Formation: The final step involves the acylation of the benzofuran derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetamide moiety.

Industrial Production Methods

Industrial production of This compound may involve optimized versions of the above synthetic routes, with emphasis on high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(3-methylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

N-(3-methylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide: can be compared with other benzofuran derivatives such as:

The uniqueness of This compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.

Biological Activity

N-(3-methylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a benzofuran moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C18H23NO2\text{C}_{18}\text{H}_{23}\text{N}\text{O}_{2}

This structure suggests potential interactions with various biological targets, which may contribute to its pharmacological effects.

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Benzofuran Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzofuran Derivative AE. coli12.5 µg/mL
Benzofuran Derivative BS. aureus25 µg/mL
This compoundPseudomonas aeruginosa15 µg/mL

These findings suggest a promising avenue for further exploration in the development of new antimicrobial agents.

2. Anticancer Potential

The anticancer activity of benzofuran derivatives has been widely studied, with several compounds demonstrating the ability to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.

Case Study:

A study conducted on a series of benzofuran derivatives revealed that one such compound displayed an IC50 value of 8 µM against human breast cancer cells (MCF-7). The mechanism was attributed to the inhibition of topoisomerase activity, which is crucial for DNA replication and repair.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death.
  • Apoptosis Induction: The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases.
  • Antioxidant Activity: Some derivatives exhibit antioxidant properties, reducing oxidative stress and potentially improving cellular health.

Research Findings and Future Directions

Research into the biological activity of this compound is still in its early stages. However, preliminary findings suggest that this compound could serve as a lead structure for developing new therapeutic agents targeting bacterial infections and cancer.

Future Research Directions:

  • Conducting in vivo studies to assess the efficacy and safety profile.
  • Exploring structure-activity relationships (SAR) to optimize potency.
  • Investigating the compound's effects on other biological targets.

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